molecular formula C13H4Cl6 B14298568 1,2,3,4,5,6-Hexachloro-9H-fluorene CAS No. 113339-30-3

1,2,3,4,5,6-Hexachloro-9H-fluorene

Cat. No.: B14298568
CAS No.: 113339-30-3
M. Wt: 372.9 g/mol
InChI Key: XVDBQCHFRDPRGG-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachloro-9H-fluorene: is a chemical compound with the molecular formula C13H4Cl6 It is a derivative of fluorene, where six hydrogen atoms are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloro-9H-fluorene can be synthesized through the chlorination of fluorene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure complete chlorination of the fluorene molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexachloro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated fluorenone derivatives.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated fluorene derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Chlorinated fluorenone derivatives.

    Reduction: Partially dechlorinated fluorene derivatives.

    Substitution: Fluorene derivatives with various functional groups.

Scientific Research Applications

1,2,3,4,5,6-Hexachloro-9H-fluorene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other chlorinated organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexachloro-9H-fluorene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    1,2,3,4,5,6-Hexachlorobenzene: Similar in structure but lacks the fluorene backbone.

    1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with a different core structure.

    1,2,3,4,5,6-Hexachloronaphthalene: Shares the chlorination pattern but has a naphthalene core.

Uniqueness: 1,2,3,4,5,6-Hexachloro-9H-fluorene is unique due to its fluorene backbone, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it highly reactive and suitable for various specialized applications.

Properties

CAS No.

113339-30-3

Molecular Formula

C13H4Cl6

Molecular Weight

372.9 g/mol

IUPAC Name

1,2,3,4,5,6-hexachloro-9H-fluorene

InChI

InChI=1S/C13H4Cl6/c14-6-2-1-4-3-5-8(7(4)10(6)16)11(17)13(19)12(18)9(5)15/h1-2H,3H2

InChI Key

XVDBQCHFRDPRGG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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